molecular formula C19H29N5O2 B13358360 1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B13358360
M. Wt: 359.5 g/mol
InChI Key: COMMJWUUBMOTJJ-UHFFFAOYSA-N
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Description

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[4,3-c]pyridine core, which is fused with a piperidine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine coreThe reaction conditions often require the use of catalysts, specific temperatures, and inert atmospheres to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst, while reduction reactions may require low temperatures and an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a valuable tool for studying biological processes and developing new therapeutic agents .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development .

Industry

In the industrial sector, (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Properties

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

IUPAC Name

[1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H29N5O2/c1-22-16-7-8-20-12-15(16)17(21-22)19(26)24-11-5-6-14(13-24)18(25)23-9-3-2-4-10-23/h14,20H,2-13H2,1H3

InChI Key

COMMJWUUBMOTJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)N4CCCCC4

Origin of Product

United States

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